molecular formula C₅¹³CH₁₀D₄N₄O₂ .2HCl B1160281 L-Arginine-13C,d4 Dihydrochloride

L-Arginine-13C,d4 Dihydrochloride

Cat. No.: B1160281
M. Wt: 179.2223646
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characteristics

This compound possesses the molecular formula C5¹³CH10D4N4O2 · 2HCl and exhibits a molecular weight of 252.14 g/mol. The compound carries the Chemical Abstracts Service registry number 1786448-45-0, establishing its unique chemical identity in scientific databases. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(5-13C)pentanoic acid dihydrochloride, which precisely describes its stereochemistry and isotopic substitutions.

The structural architecture of this compound incorporates specific isotopic modifications at strategic positions within the arginine backbone. The carbon-5 position contains a carbon-13 isotope, while positions 4,4,5,5 feature deuterium substitutions, creating a molecule with enhanced analytical properties for mass spectrometry applications. The compound maintains greater than 95% purity when analyzed by high-performance liquid chromatography, ensuring reliable results in quantitative applications. The isotopic enrichment specifications indicate 99% carbon-13 incorporation and 95% deuterium incorporation at the designated positions.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C5¹³CH10D4N4O2 · 2HCl
Molecular Weight 252.14 g/mol
Chemical Abstracts Service Number 1786448-45-0
Purity >95% (High-Performance Liquid Chromatography)
Carbon-13 Enrichment 99%
Deuterium Enrichment 95%
Physical Form Off-white solid powder
Storage Requirements Room temperature, protected from light and moisture

The compound demonstrates exceptional stability when stored under appropriate conditions, maintaining its isotopic integrity and chemical purity over extended periods. The crystalline structure accommodates the isotopic substitutions without significant perturbation to the overall molecular geometry, preserving the biological activity characteristics of the parent arginine molecule while conferring enhanced analytical capabilities.

Isotopic Labeling Rationale in Biochemical Research

The strategic incorporation of carbon-13 and deuterium isotopes in this compound addresses fundamental analytical challenges encountered in stable isotope labeling by amino acids in cell culture methodology and metabolic flux analysis. The dual labeling approach overcomes limitations associated with scalar relaxation effects that typically compromise spectral quality in nuclear magnetic resonance and mass spectrometry applications. Research demonstrates that the presence of multiple nitrogen-14 nuclei in conventional arginine isotopologs creates scalar relaxation phenomena that significantly reduce signal-to-noise ratios and broaden resonance peaks.

The isotopic labeling pattern in this compound provides distinct advantages in quantitative proteomics applications, particularly in stable isotope labeling by amino acids in cell culture experiments. The compound enables researchers to distinguish between labeled and unlabeled peptides with high precision, facilitating accurate protein quantification across different experimental conditions. Studies involving fission yeast demonstrate that appropriate isotopic labeling strategies can prevent unwanted metabolic conversion of arginine to other amino acids, which would otherwise compromise quantitative accuracy.

Table 2: Research Applications and Analytical Advantages of this compound

Application Area Analytical Advantage Supporting Evidence
Stable Isotope Labeling by Amino Acids in Cell Culture Prevents arginine conversion artifacts
Metabolic Flux Analysis Enhanced mass spectral resolution
Nitric Oxide Production Studies Improved tracer specificity
Hyperpolarized Magnetic Resonance Reduced scalar relaxation effects
Protein Turnover Studies Superior quantitative precision

Metabolic tracing experiments utilizing this compound have revealed important insights into arginine metabolism and its role in various physiological processes. Research investigating arthritis and inflammatory bone loss demonstrates that arginine metabolism significantly influences osteoclast formation and bone remodeling processes. The isotopic labeling enables precise tracking of arginine incorporation into cellular proteins and its conversion to downstream metabolites such as citrulline and nitric oxide.

The compound proves particularly valuable in clinical research applications where understanding arginine metabolism is crucial for disease mechanisms and therapeutic interventions. Studies involving critically ill children have employed similar isotopic labeling strategies to investigate protein and arginine metabolism over extended periods, revealing significant variability in amino acid appearance rates that must be considered in clinical research design. The enhanced analytical capabilities provided by the dual isotopic labeling approach enable researchers to conduct comprehensive metabolic profiling studies that would be technically challenging or impossible using conventional labeling strategies.

Properties

Molecular Formula

C₅¹³CH₁₀D₄N₄O₂ .2HCl

Molecular Weight

179.2223646

Synonyms

L-Arginine-13C,d4 Dihydrochloride;  Argamine-13C,d4;  Arginine-13C,d4 Dihydrochloride;  Arginine-13C,d4 Monochloride;  Arginin-13C,d4 Dihydrochloride;  Argivene-13C,d4;  Detoxargin-13C,d4;  L-(+)-Arginine-13C,d4 Dihydrochloride;  Levargin-13C,d4;  Minophagen

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling and Molecular Properties

The table below compares L-Arginine-¹³C,d₄ Dihydrochloride with structurally related isotopologues:

Compound Name Isotopic Labels Molecular Formula Molecular Weight Purity Primary Application
L-Arginine-¹³C,d₄ Dihydrochloride ¹³C (position 5), d₄ ¹³CC₅D₄H₁₀N₄O₂·HCl 215.68 ≥99 atom % ¹³C Metabolic tracing, pharmacokinetics
L-Arginine-¹³C₆ Hydrochloride ¹³C₆ ¹³C₆H₁₄N₄O₂·HCl 216.62 >95% (HPLC) Mass spectrometry, proteomics
L-Arginine-¹³C₆,¹⁵N₄,d₇ Hydrochloride ¹³C₆, ¹⁵N₄, d₇ ¹³C₆H₇D₇¹⁵N₄O₂·HCl 227.63 >98% NO synthesis studies, isotope dilution
L-Arginine-¹³C Hydrochloride ¹³C (position unspecified) C₅¹³CH₁₅ClN₄O₂ 211.65 Not specified General isotopic tracing
Key Observations:
  • Labeling Specificity : L-Arginine-¹³C,d₄ Dihydrochloride is uniquely optimized for dual tracking of carbon and hydrogen pathways, whereas L-Arginine-¹³C₆ Hydrochloride is tailored for high-resolution mass spectrometry due to its uniform ¹³C labeling .
  • Deuterium Effects: The d₄ label in L-Arginine-¹³C,d₄ may alter metabolic stability compared to non-deuterated analogs, as deuterium can slow hydrogen-bond cleavage in enzymatic reactions .
  • Molecular Weight Variance : The molecular weight differences (e.g., 215.68 vs. 227.63) reflect the number and type of isotopic substitutions, critical for distinguishing signals in mass spectrometry .
L-Arginine-¹³C,d₄ Dihydrochloride
  • Pharmacokinetic Studies : Used to quantify arginine uptake in vascular endothelial cells, leveraging d₄ to monitor metabolic half-life .
  • Drug Development : Employed in tracer studies to assess drug-arginine interactions, particularly in nitric oxide synthase pathways .
L-Arginine-¹³C₆,¹⁵N₄,d₇ Hydrochloride
  • Isotope Dilution Mass Spectrometry (IDMS) : Provides ultra-high specificity for quantifying arginine in complex biological matrices due to its triple labeling (¹³C, ¹⁵N, d₇) .
L-Arginine-¹³C Hydrochloride
  • Basic Metabolic Tracing : Simplifies carbon flux studies in urea cycle analysis but lacks deuterium for hydrogen-specific tracking .

Stability and Handling

  • Storage : L-Arginine-¹³C,d₄ Dihydrochloride requires storage at 4°C in a sealed environment to prevent isotopic exchange , whereas L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is stored at 2–10°C .
  • Solubility : Both compounds are water-soluble, but L-Arginine-¹³C,d₄ may require sonication in DMSO for full dissolution due to deuterium-induced hydrophobicity .

Commercial Availability and Cost

  • Pricing: L-Arginine-¹³C,d₄ Dihydrochloride is priced at €499/mg (1 mg scale), significantly higher than non-deuterated analogs like L-Arginine-¹³C Hydrochloride, reflecting the complexity of dual isotopic synthesis .
  • Suppliers : Major vendors include CymitQuimica (TR-A769503) and MedChemExpress, with purity guarantees ≥99 atom % ¹³C .

Q & A

Q. How can researchers optimize the synthesis of L-Arginine-<sup>13</sup>C,d4 Dihydrochloride to ensure isotopic purity and high yield?

The synthesis typically involves isotope incorporation via chemical modification or isotope exchange. Key steps include:

  • Precursor selection : Use <sup>13</sup>C-enriched carbon sources (e.g., <sup>13</sup>CO2) and deuterated reagents to label specific positions .
  • Reaction control : Maintain precise pH, temperature, and reaction time to prevent isotope scrambling. For example, copper-mediated complexation can stabilize intermediates during synthesis .
  • Purification : Employ ion-exchange chromatography or HPLC to isolate the labeled product, followed by mass spectrometry (LC-MS/MS) to verify isotopic incorporation and purity ≥98% .

Q. What analytical methods are recommended to validate the isotopic labeling efficiency of L-Arginine-<sup>13</sup>C,d4 Dihydrochloride?

  • High-resolution mass spectrometry (HRMS) : Quantify <sup>13</sup>C and deuterium enrichment by comparing observed vs. theoretical isotopic distributions .
  • Nuclear magnetic resonance (NMR) : Use <sup>13</sup>C-NMR to confirm site-specific labeling and rule out isotopic dilution .
  • Stable isotope tracing : Validate functionality in metabolic assays (e.g., nitric oxide synthesis) by tracking labeled intermediates via LC-MS .

Advanced Research Questions

Q. How should researchers design metabolic flux studies using L-Arginine-<sup>13</sup>C,d4 Dihydrochloride to investigate nitric oxide (NO) biosynthesis pathways?

  • Experimental setup : Administer the labeled compound to cell cultures or animal models and collect time-series samples (plasma, tissues).
  • Tracer analysis : Use LC-MS/MS to quantify labeled arginine metabolites (e.g., citrulline, ornithine) and NO derivatives. Computational tools like Isotopomer Spectral Analysis (ISA) can model flux rates .
  • Controls : Include unlabeled arginine controls to distinguish endogenous vs. tracer-derived metabolites .

Q. What strategies can resolve contradictory data in tracer studies involving L-Arginine-<sup>13</sup>C,d4 Dihydrochloride, such as unexpected isotopic dilution?

  • Source analysis : Verify the absence of unlabeled arginine in media or diets that could dilute the tracer .
  • Compartmental modeling : Apply kinetic models to account for intracellular vs. extracellular arginine pools .
  • Technical validation : Re-run assays with spike-in standards to confirm instrument accuracy and rule out matrix effects .

Q. How can researchers adapt L-Arginine-<sup>13</sup>C,d4 Dihydrochloride for use in multi-omics studies (e.g., proteomics and metabolomics)?

  • Integration with proteomics : Combine SILAC (stable isotope labeling by amino acids in cell culture) with <sup>13</sup>C/d4-arginine to track protein turnover and post-translational modifications .
  • Cross-platform data alignment : Use bioinformatics pipelines (e.g., XCMS Online) to correlate isotopic tracer data with transcriptomic or lipidomic datasets .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing L-Arginine-<sup>13</sup>C,d4 Dihydrochloride to prevent degradation?

  • Storage : Aliquot and store at -80°C under inert gas (argon) to minimize deuterium loss and oxidation. Short-term use may allow storage at 2–8°C .
  • Reconstitution : Prepare fresh solutions in 0.1 M HCl to enhance solubility and stability, avoiding repeated freeze-thaw cycles .

Q. How can researchers mitigate interference from endogenous arginine when using L-Arginine-<sup>13</sup>C,d4 Dihydrochloride in in vivo studies?

  • Depletion protocols : Pre-treat models with arginine-free diets or inhibitors of endogenous arginine synthesis (e.g., DFMO for ornithine decarboxylase) .
  • Isotope ratio thresholds : Set detection limits using background correction algorithms in mass spectrometry software .

Troubleshooting and Validation

Q. What steps ensure reproducibility in isotope dilution mass spectrometry (IDMS) assays using this compound?

  • Internal standards : Co-spike with a <sup>15</sup>N-labeled arginine analog to normalize ionization efficiency .
  • Calibration curves : Generate using serially diluted labeled and unlabeled arginine mixtures to cover physiological concentrations (0.1–100 µM) .

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